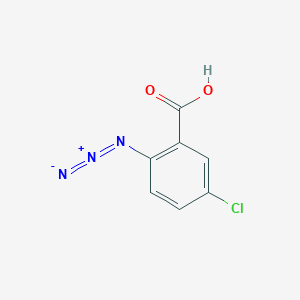

2-Azido-5-chlorobenzoic acid

Vue d'ensemble

Description

2-Azido-5-chlorobenzoic acid is a chemical compound with the molecular formula C7H4ClN3O2 and a molecular weight of 197.57856 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-Azido-5-chlorobenzoic acid consists of a benzene ring substituted with an azido group, a chloro group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined through techniques such as X-ray diffraction .Applications De Recherche Scientifique

Pharmacology: Antimicrobial and Anesthetic Formulations

2-Azido-5-chlorobenzoic acid: has potential applications in the development of new vesicular systems for pharmaceutical use. These systems can be based on anesthetic compounds and antimicrobial agents, with a focus on physicochemical characterization and the evaluation of antimicrobial and cytotoxic properties . The stability and reduced size of these formulations demonstrate their potential in pharmaceutical applications, offering delivery systems for combined therapies .

Material Science: Cross-Linkers in Polymer Chemistry

In material science, 2-Azido-5-chlorobenzoic acid can be utilized as a cross-linker due to the azide group’s propensity to release nitrogen by thermal activation or photolysis. This reaction is accompanied by a considerable output of energy, making it interesting for highly energetic materials. It also produces highly reactive nitrenes that are efficient in polymer crosslinking, which is used to alter the physical properties of polymers and boost efficiencies of polymer-based devices .

Biochemistry: RNA Metabolic Labeling

Azido-modified nucleosides, which can be derived from 2-Azido-5-chlorobenzoic acid , are extensively explored for click chemistry and metabolic labeling of DNA and RNA. These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents. The azido group plays a critical role in the inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides .

Analytical Chemistry: Site-Specific Labeling and Functionalization

In analytical chemistry, 2-Azido-5-chlorobenzoic acid can be used for site-specific labeling and functionalization of RNA to probe its biology. The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction. However, novel paths toward 2′-azido RNA from readily accessible 2′-amino RNA have been developed .

Industrial Applications: Synthesis of Disease-Modifying Antirheumatic Drugs

Industrially, 2-Azido-5-chlorobenzoic acid is used in the synthesis of disease-modifying antirheumatic drugs (DMARDs). It is also used to produce other compounds at high temperatures, demonstrating its versatility in chemical synthesis and pharmaceutical manufacturing .

Environmental Applications: Synthesis of Organic Adduct Compounds

2-Azido-5-chlorobenzoic acid: may find environmental applications in the synthesis of organic adduct compounds, which can be used for various purposes, including the development of new materials with desirable properties for environmental remediation or sustainable development .

Orientations Futures

The synthesis of azido compounds, including 2-Azido-5-chlorobenzoic acid, is a promising area of research. The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Mécanisme D'action

Target of Action

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna to probe its biology .

Mode of Action

Azides, in general, are known to interact with their targets through a process called staudinger ligation . This process involves a reaction between an azide and a phosphine to form an amide. In the context of RNA, azides can be used for site-specific labeling and functionalization .

Biochemical Pathways

Azides are known to be involved in rna metabolic labeling approaches .

Result of Action

The use of azides in rna can help probe its structure, dynamics, and localization, with applications in diagnostics, forensics, genetic analysis, and sequencing .

Propriétés

IUPAC Name |

2-azido-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-1-2-6(10-11-9)5(3-4)7(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQLGMHQBBCSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457576 | |

| Record name | 2-AZIDO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88279-11-2 | |

| Record name | 2-AZIDO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)

![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)